molecular formula C6H4FNO5S B2650971 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID CAS No. 2408958-14-3

5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B2650971
CAS No.: 2408958-14-3
M. Wt: 221.16
InChI Key: FDOITIGARDRWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID is an organic compound characterized by its white to pale yellow solid form.

Preparation Methods

The synthesis of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of fluorosulfonic acid chloride with pyridine-3-carboxylic acid in the presence of sodium hydroxide . This method ensures the formation of the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorosulfonyl group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID include other pyridine carboxylic acids and fluorosulfonyl derivatives. What sets this compound apart is its unique combination of the pyridine ring and the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. Some similar compounds include:

Properties

IUPAC Name

5-fluorosulfonyloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO5S/c7-14(11,12)13-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOITIGARDRWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OS(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.